molecular formula C9H7N3O B12952116 6-(Pyridin-2-yl)pyridazin-3(4H)-one

6-(Pyridin-2-yl)pyridazin-3(4H)-one

Cat. No.: B12952116
M. Wt: 173.17 g/mol
InChI Key: MFCHEACFOZCTGO-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)pyridazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to a pyridazinone moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)pyridazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with a suitable dicarbonyl compound, followed by cyclization to form the pyridazinone ring. The reaction conditions often involve heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)pyridazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone moiety to a dihydropyridazinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-(Pyridin-2-yl)pyridazin-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)pyridazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazinone.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring.

Uniqueness

6-(Pyridin-2-yl)pyridazin-3(4H)-one is unique due to its specific ring structure and the presence of both pyridine and pyridazinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-pyridin-2-yl-4H-pyridazin-3-one

InChI

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-4,6H,5H2

InChI Key

MFCHEACFOZCTGO-UHFFFAOYSA-N

Canonical SMILES

C1C=C(N=NC1=O)C2=CC=CC=N2

Origin of Product

United States

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